molecular formula C12H10N2O7S B3350429 Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate CAS No. 27550-27-2

Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3350429
CAS No.: 27550-27-2
M. Wt: 326.28 g/mol
InChI Key: CCMMTNSDHSJGCG-VMPITWQZSA-N
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Description

Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate (CAS: 27550-27-2) is a thiazolidinedione derivative characterized by a nitro-substituted furan ring conjugated to the thiazolidinone core via a methylidene linker. The compound’s structure combines a 1,3-thiazolidin-2,4-dione scaffold with an ethyl acetate side chain, which enhances solubility and modulates electronic properties.

Properties

CAS No.

27550-27-2

Molecular Formula

C12H10N2O7S

Molecular Weight

326.28 g/mol

IUPAC Name

ethyl 2-[(5E)-5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C12H10N2O7S/c1-2-20-10(15)6-13-11(16)8(22-12(13)17)5-7-3-4-9(21-7)14(18)19/h3-5H,2,6H2,1H3/b8-5+

InChI Key

CCMMTNSDHSJGCG-VMPITWQZSA-N

SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=O

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=O

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Thiazolidinedione derivatives often vary in substituents at the 5-position of the heterocyclic ring. Key structural analogs include:

Compound Name Substituent on Thiazolidinone Key Structural Differences Reference
Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate (Target) 5-Nitrofuran-2-yl Nitro group on furan; ethyl ester side chain
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 3-Bromophenyl Bromophenyl substituent; thioxo at position 2
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-Benzyloxy-3-methoxyphenyl Acid group instead of ester; thioxo at position 2
(Z)-Ethyl 2-(5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetate 4-Chloro-2-morpholinylthiazole Chloro and morpholine substituents

Key Observations :

  • Ester vs. Acid Side Chains : The ethyl ester in the target compound improves lipophilicity, whereas carboxylic acid derivatives (e.g., ) may exhibit higher polarity and different pharmacokinetic profiles.

Key Observations :

  • Yields for thiazolidinedione derivatives are highly dependent on the aldehyde’s electronic and steric properties. The nitro group in the target compound may reduce reactivity compared to electron-rich aldehydes (e.g., methoxy-substituted), leading to moderate yields .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight Solubility (Predicted) Reference
Target Compound Not reported 366.3 Moderate (ester group)
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Not reported 386.3 Low (bromophenyl group)
{5-[(3,4-Dimethoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 277-280 405.4 Low (acid group)

Key Observations :

  • The ethyl ester in the target compound likely enhances solubility in organic solvents compared to acid derivatives .
  • Melting points correlate with molecular symmetry and intermolecular interactions; nitro groups may increase rigidity, but data gaps exist for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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